molecular formula C14H19BF2O3 B8209109 2-(3-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8209109
M. Wt: 284.11 g/mol
InChI Key: KBRXXEWUDMKAGA-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with ethoxy and difluoro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethoxy-2,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to reflux

    Catalyst: None required

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification: Crystallization or chromatography to obtain high-purity product.

    Quality Control: Analytical techniques such as NMR, HPLC, and GC-MS to ensure product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

    Suzuki-Miyaura Cross-Coupling: Reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

    Oxidation: Can be oxidized to the corresponding boronic acid or borate ester.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling:

Major Products

    Biaryl Compounds: Formed from cross-coupling with aryl halides.

    Styrene Derivatives: Formed from cross-coupling with vinyl halides.

Scientific Research Applications

2-(3-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in:

    Organic Synthesis: As a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceuticals through the formation of biaryl structures.

    Material Science: In the synthesis of polymers and advanced materials with specific electronic properties.

    Agricultural Chemistry: For the development of agrochemicals and pesticides.

Mechanism of Action

The compound acts as a boron source in Suzuki-Miyaura cross-coupling reactions. The mechanism involves:

    Transmetalation: Transfer of the aryl group from the boron atom to the palladium catalyst.

    Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst.

    Oxidative Addition: Insertion of the palladium catalyst into the carbon-halogen bond of the aryl halide.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-2,6-difluorophenylboronic Acid
  • 3-Ethoxy-2,6-difluorophenylacetic Acid
  • 3-Ethoxy-2,6-difluorophenyltrimethylsilane

Uniqueness

2-(3-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and ease of handling compared to boronic acids. The dioxaborolane ring provides enhanced stability, making it a preferred reagent in cross-coupling reactions.

Properties

IUPAC Name

2-(3-ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O3/c1-6-18-10-8-7-9(16)11(12(10)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRXXEWUDMKAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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